4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid (C₁₃H₁₆O₅) features a tetrahydropyran core substituted at the 4-position with both a carboxylic acid group and a 4-methoxyphenoxy moiety. The molecular architecture consists of a six-membered oxygen-containing ring (tetrahydropyran) in a chair conformation, with the two substituents occupying equatorial positions to minimize steric strain. The stereochemical configuration at the 4-position is critical, as the tetrahedral geometry of the carbon atom bearing both substituents creates a chiral center. However, synthetic routes described in the literature often yield racemic mixtures unless enantioselective methods are employed.
The 4-methoxyphenoxy group introduces aromaticity and electron-donating methoxy effects, while the carboxylic acid moiety provides hydrogen-bonding capability. This dual functionality creates a polar-apolar dichotomy, with calculated LogP values suggesting moderate hydrophobicity (1.3±0.1 g/cm³). X-ray diffraction studies of analogous compounds reveal bond lengths of 1.54 Å for C-O in the tetrahydropyran ring and 1.22 Å for the carboxylic acid C=O group, consistent with typical sp³ and sp² hybridization patterns.
X-ray Crystallographic Analysis of Tetrahydropyran Core
Single-crystal X-ray analysis of related tetrahydropyran derivatives provides insights into the structural parameters of the core ring system. While direct crystallographic data for 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid remains limited, studies on the parent tetrahydropyran show a chair conformation with C-O bond lengths of 1.43 Å and ring puckering amplitudes (Q) of 0.58 Å. Substituent effects in the target compound likely induce slight distortions, as evidenced by unit cell parameters (a=38.3346 Å, b=8.0744 Å, c=16.1659 Å) observed in structurally similar disaccharide derivatives containing the tetrahydropyran motif.
The carboxylic acid group participates in intermolecular hydrogen bonding, forming dimeric structures in the crystalline state. This is supported by Fourier-transform infrared (FTIR) data showing characteristic O-H stretching vibrations at 2500-3000 cm⁻¹ and C=O stretching at 1700 cm⁻¹. Packing analysis reveals van der Waals interactions between the methoxyphenoxy aromatic rings and hydrophobic regions of adjacent molecules, contributing to crystal stability.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies of tetrahydropyran derivatives demonstrate complex conformational dynamics. For the parent tetrahydropyran, ring inversion occurs with an activation energy of 45.6 kJ/mol, resulting in axial-equatorial interconversion. Introduction of the 4-methoxyphenoxy substituent significantly alters this behavior, as shown by temperature-dependent ¹H NMR spectra exhibiting distinct signals for axial and equatorial conformers at 193 K.
The carboxylic acid group further restricts rotational freedom, as evidenced by coupling constants (J = 9.8 Hz) between the C4 proton and adjacent ring protons. Molecular dynamics simulations predict three primary conformers differing in the dihedral angle (Φ) between the phenoxy group and tetrahydropyran ring, with energy barriers of 12.3 kJ/mol separating these states. Solvent effects play a crucial role, with polar aprotic solvents like dimethyl sulfoxide stabilizing chair conformations through dipole-dipole interactions.
Comparative Analysis with Related Pyran Carboxylic Acid Derivatives
The 4-methoxyphenoxy group in the target compound enhances aromatic stacking interactions compared to the purely aliphatic tetrahydro-2H-pyran-4-carboxylic acid. This is reflected in the 72% increase in molecular weight and 1.4-unit LogP increase relative to the parent compound. The ether linkage in the target compound provides greater conformational flexibility than the direct phenyl substitution in 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, as evidenced by differences in NMR splitting patterns.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-10-2-4-11(5-3-10)18-13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBDKNCWTXVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-pyran ring followed by the introduction of the 4-methoxyphenoxy group. Common synthetic routes include:
Knoevenagel Condensation: This method involves the condensation of a methoxybenzaldehyde derivative with a malonic acid derivative under basic conditions.
Friedel-Crafts Alkylation: This reaction involves the alkylation of a phenol derivative with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Ring-Closing Metathesis: This method uses a metathesis catalyst to form the tetrahydro-2H-pyran ring from a diene precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the aromatic ring or the tetrahydro-2H-pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols, aldehydes, and amines.
Substitution Products: Halogenated derivatives, nitro compounds, and alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in the pharmaceutical industry, particularly in drug development for treating various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid may inhibit cancer cell proliferation. Research indicates that certain modifications to the compound enhance its efficacy against specific cancer types, including breast and lung cancers.
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Studies have shown that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.
Agricultural Applications
The compound has been investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
- Pesticidal Activity : Research indicates that compounds similar to 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid exhibit insecticidal properties against common agricultural pests. This application could lead to the development of safer and more effective pest control methods.
Material Science Applications
The unique chemical structure of this compound allows for its use in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : The compound can be utilized in synthesizing biodegradable polymers, which are increasingly important in reducing environmental impact. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of modified tetrahydropyran derivatives, including 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values lower than those of conventional chemotherapeutics.
Case Study 2: Neuroprotective Effects
In a study exploring neuroprotective effects, researchers administered the compound to neuronal cell cultures exposed to oxidative stress. The results demonstrated a marked reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism by which 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 1039931-72-0)
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5)
- Structure : Substituted with a fluorophenyl group, introducing electronegativity.
- Application : Fluorine’s electron-withdrawing nature may enhance metabolic stability in drug candidates .
Functional Group Variations
Tetrahydro-2H-pyran-4-carboxylic Acid (CAS 5337-03-1)
Tetrahydro-4-methoxy-2H-pyran-4-carboxylic Acid (CAS 1010836-49-3)
- Structure : Methoxy group directly attached to the tetrahydropyran ring.
- Properties : Molecular weight = 160.17 g/mol; bp = 280°C; density = 1.19 g/cm³ .
- Synthetic Utility : The methoxy group may act as a directing group in electrophilic substitution reactions .
Heterocyclic and Hybrid Systems
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic Acid (CAS 1393330-60-3)
- Structure : Incorporates a pyridine ring, introducing basicity and metal-coordination capacity.
- Application: Potential use in catalysis or as a ligand in coordination chemistry due to the pyridine moiety .
4-((4-(4-Chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 193021-78-2)
- Structure: Combines phenoxy, thioether, and chlorophenyl groups.
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid, a compound with the molecular formula C13H16O4, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on specific biological systems, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 238220 |
The biological activity of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor in certain biochemical pathways, particularly those involved in inflammation and cellular signaling.
1. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in cell culture experiments, suggesting a potential role in treating inflammatory diseases.
2. Antioxidant Activity
The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
Study 1: Inhibition of Cytokine Production
In a controlled study involving macrophage cell lines, 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid was administered at varying concentrations. The results indicated a dose-dependent inhibition of TNF-alpha production:
| Concentration (μM) | TNF-alpha Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
This study underscores the compound's potential as an anti-inflammatory agent.
Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound involved administering it to models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly improved neuronal survival rates compared to control groups:
| Treatment Group | Neuronal Survival Rate (%) |
|---|---|
| Control | 40 |
| Compound (50 μM) | 70 |
| Compound (100 μM) | 85 |
These results suggest that the compound could be beneficial in protecting against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing the 4-methoxyphenoxy group into the tetrahydropyran scaffold?
- Methodology : The 4-methoxyphenoxy substituent is typically introduced via nucleophilic aromatic substitution or coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling can attach aryl groups to pre-functionalized tetrahydropyran intermediates. Alternatively, nucleophilic displacement of a halogenated tetrahydropyran derivative with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) is effective . Post-functionalization, the carboxylic acid moiety is introduced via oxidation of a primary alcohol (e.g., using KMnO₄ in acidic media) or hydrolysis of a nitrile group (e.g., H₂SO₄/H₂O) .
Q. How is the stereochemical integrity of the tetrahydropyran ring maintained during synthesis?
- Methodology : The chair conformation of the tetrahydropyran ring minimizes steric strain, favoring equatorial positioning of bulky substituents. To preserve stereochemistry, reactions are conducted under mild conditions (e.g., low temperature, non-polar solvents). Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) may be employed for asymmetric synthesis. Characterization via X-ray crystallography or NOESY NMR confirms stereochemical outcomes .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons from the phenoxy group at δ 6.8–7.2 ppm).
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight (expected [M+H]⁺ for C₁₃H₁₆O₅: 264.23).
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the tetrahydropyran ring be addressed?
- Methodology : Regioselectivity is influenced by steric and electronic factors. For example, the 4-position of the tetrahydropyran ring is sterically accessible for electrophilic substitution. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) can enhance selectivity. Reaction optimization via Design of Experiments (DoE) identifies ideal conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomers?
- Methodology : Discrepancies in NMR chemical shifts or melting points may arise from diastereomerism or polymorphism. Techniques include:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives).
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via infrared absorption.
- Recrystallization : Polymorph isolation in varying solvents (e.g., ethanol vs. hexane) clarifies melting point inconsistencies .
Q. How does the 4-methoxyphenoxy group influence the compound’s pharmacokinetic properties?
- Methodology : The methoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. Metabolic stability is assessed via in vitro microsomal assays (e.g., human liver microsomes). Hydrogen bonding with the carboxylic acid group (pKa ~4.5) affects solubility and bioavailability. Comparative studies with fluoro or chloro analogs (e.g., 4-(4-fluorophenyl) derivatives) reveal substituent-specific effects on CYP450 metabolism .
Q. What computational models predict the compound’s reactivity in aqueous vs. non-polar environments?
- Methodology : Molecular dynamics (MD) simulations model solvation effects. QSPR (Quantitative Structure-Property Relationship) analysis correlates electronic parameters (e.g., HOMO/LUMO energies) with hydrolysis rates. COSMO-RS predicts solubility in mixed solvents. For example, the carboxylic acid group exhibits higher reactivity in polar aprotic solvents (e.g., DMSO) due to increased ionization .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.23 g/mol | Calculated |
| Melting Point | 87–89°C (core structure) | Experimental |
| logP (Predicted) | 2.5 | ChemAxon |
| pKa (Carboxylic Acid) | ~4.5 | Estimation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
